molecular formula C15H12BrNO3 B2374155 2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid CAS No. 497061-19-5

2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid

Cat. No.: B2374155
CAS No.: 497061-19-5
M. Wt: 334.169
InChI Key: AEEHRAJZTHLHTH-UHFFFAOYSA-N
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Description

2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid is an organic compound characterized by the presence of a bromophenyl group and a carbamoyl group attached to a phenylacetic acid backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid typically involves the reaction of 3-bromobenzoic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

    2-{2-[(4-Bromophenyl)carbamoyl]phenyl}acetic acid: Similar structure but with the bromine atom in the para position.

    2-{2-[(3-Chlorophenyl)carbamoyl]phenyl}acetic acid: Similar structure with a chlorine atom instead of bromine.

    2-{2-[(3-Methylphenyl)carbamoyl]phenyl}acetic acid: Similar structure with a methyl group instead of bromine.

Uniqueness: 2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions with biological targets. The bromine atom’s electron-withdrawing nature can also affect the compound’s overall electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

2-[2-[(3-bromophenyl)carbamoyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-11-5-3-6-12(9-11)17-15(20)13-7-2-1-4-10(13)8-14(18)19/h1-7,9H,8H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEHRAJZTHLHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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